molecular formula C17H16N4OS4 B5242795 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE

Cat. No.: B5242795
M. Wt: 420.6 g/mol
InChI Key: UDTXDTFKGXSVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a triazole ring and a dithioloquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves multiple steps. One common approach includes the reaction of 4H-1,2,4-triazole-3-thiol with a suitable quinoline derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE apart is its dual functionality, combining the properties of both triazole and quinoline derivatives. This dual functionality enhances its potential as a therapeutic agent, offering a broader range of biological activities .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS4/c1-9-4-5-11-10(6-9)13-14(25-26-15(13)23)17(2,3)21(11)12(22)7-24-16-18-8-19-20-16/h4-6,8H,7H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTXDTFKGXSVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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